molecular formula C13H19NO2 B11758756 [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid

[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid

Cat. No.: B11758756
M. Wt: 221.29 g/mol
InChI Key: DJKWFDYNFXXSCL-UHFFFAOYSA-N
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Description

[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an isopropyl group, a 4-methyl-benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Formation of the Isopropyl Group: This can be achieved through the alkylation of the amino group with isopropyl halide under basic conditions.

    Formation of the Amino-Acetic Acid Moiety: This step involves the reaction of the intermediate with chloroacetic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred.

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [Isopropyl-(4-methyl-phenyl)-amino]-acetic acid: Similar structure but with a phenyl group instead of a benzyl group.

    [Isopropyl-(4-methyl-benzyl)-amino]-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl-propan-2-ylamino]acetic acid

InChI

InChI=1S/C13H19NO2/c1-10(2)14(9-13(15)16)8-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16)

InChI Key

DJKWFDYNFXXSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)C(C)C

Origin of Product

United States

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